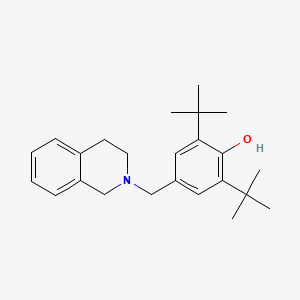
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
説明
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as BHA-DMQ, is a synthetic antioxidant that has been widely used in various fields such as food, cosmetics, and pharmaceuticals. It is a white crystalline powder that is soluble in ethanol and methanol.
作用機序
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol exerts its antioxidant effects by donating a hydrogen atom to a free radical, thereby neutralizing it. It can also chelate metal ions, which are known to catalyze the formation of free radicals. Additionally, it can inhibit the activity of enzymes that generate free radicals.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to protect against oxidative damage in various biological systems, including cells, tissues, and organs. It can also reduce inflammation and inhibit the growth of cancer cells. Furthermore, it has been found to improve cognitive function and protect against neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its strong antioxidant activity, which can help to protect against oxidative damage that may occur during the experiment. However, its use may also introduce confounding factors, as it may interact with other compounds in the experiment.
将来の方向性
There are several areas of research that could be pursued in the future with regards to 2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. These include:
1. Further investigation into its anti-inflammatory and anti-cancer properties.
2. Exploration of its potential use in the treatment of neurodegenerative diseases.
3. Development of new synthesis methods that are more efficient and environmentally friendly.
4. Investigation into its potential use as a food preservative.
5. Study of its effects on gut microbiota and its potential use as a probiotic.
科学的研究の応用
2,6-di-tert-butyl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its antioxidant properties. It has been found to exhibit strong free radical scavenging activity and can effectively protect against oxidative damage. It has also been shown to possess anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2,6-ditert-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-23(2,3)20-13-17(14-21(22(20)26)24(4,5)6)15-25-12-11-18-9-7-8-10-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNSYDNIYDCHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-ditert-butyl-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



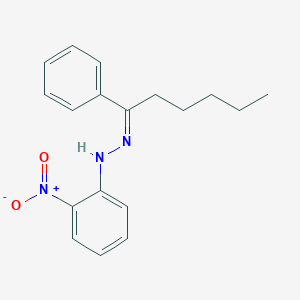
![2-[(diisopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3834811.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)
![(1-adamantylmethyl){[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3834842.png)

![1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol](/img/structure/B3834892.png)
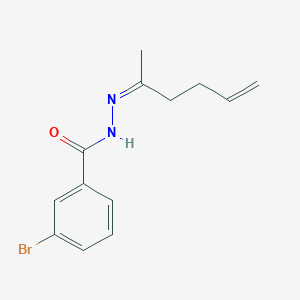
![2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3834904.png)
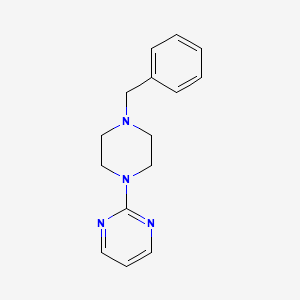
![6,7-dimethoxy-2-[(5-nitro-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3834919.png)
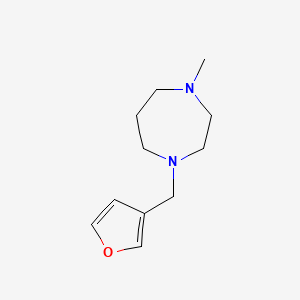
![4-methoxy-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3834930.png)
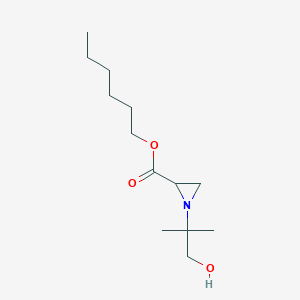
![1-[4-(methylthio)benzyl]azocane](/img/structure/B3834944.png)